9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

Descripción

Chemical Structure and Synthesis:

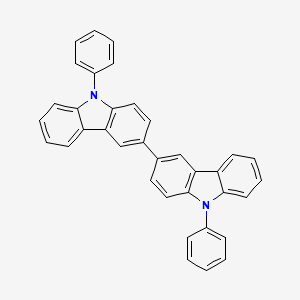

BCzPh is a bicarbazole derivative consisting of two carbazole units linked at the 3,3′-positions, each substituted with a phenyl group at the 9-position. Its molecular formula is C₃₆H₂₄N₂ (MW: 484.59 g/mol), and it exhibits a rigid, planar structure conducive to π-π stacking and charge transport . Synthesis typically involves Ullmann coupling between 3,3′-bicarbazole and iodobenzene derivatives, followed by purification via column chromatography .

Propiedades

IUPAC Name |

9-phenyl-3-(9-phenylcarbazol-3-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24N2/c1-3-11-27(12-4-1)37-33-17-9-7-15-29(33)31-23-25(19-21-35(31)37)26-20-22-36-32(24-26)30-16-8-10-18-34(30)38(36)28-13-5-2-6-14-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTPESFJWCJELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C82 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347599 | |

| Record name | 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57102-62-2 | |

| Record name | 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Bi-9H-carbazole, 9,9'-diphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

The primary target of 9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole is the organic light-emitting diode (OLED) materials. It serves as a source of electrons to create exciplexes.

Mode of Action

9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole interacts with its targets by serving as a source of electrons. This interaction results in the creation of exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices.

Biochemical Pathways

The compound affects the biochemical pathways involved in the operation of OLED devices. The downstream effects include the emission of light in the devices.

Result of Action

The molecular and cellular effects of 9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole’s action are observed in the performance of OLED devices. Its interaction with the device materials results in the emission of light.

Action Environment

Environmental factors such as temperature and exposure to light can influence the action, efficacy, and stability of 9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole. It has a melting point of 204.0 to 208.0 °C and a boiling point of 721.9±60.0 °C (Predicted). Proper storage and handling conditions, such as avoiding contact with oxidizing agents, strong acids, and strong bases, are necessary to prevent hazardous situations.

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with other molecules in the context of OLED devices. The nature of these interactions is primarily electronic, as 9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole can donate electrons to form exciplexes.

Molecular Mechanism

The molecular mechanism of action of 9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole involves its ability to donate electrons and form exciplexes in the context of OLED devices. This process is crucial for the high device performance of these OLEDs.

Temporal Effects in Laboratory Settings

It is known that this compound is used in the manufacture of OLED devices, suggesting that it has good stability under the conditions used in these processes.

Actividad Biológica

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant agent, which is crucial for mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of bicarbazole compounds may exhibit antimicrobial activity against various pathogens.

- Anticancer Potential : Some studies have indicated that carbazole derivatives can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study investigating the antioxidant properties of various bicarbazole derivatives found that certain modifications to the bicarbazole structure enhanced its ability to scavenge free radicals. This property is essential for developing therapeutic agents aimed at oxidative stress-related diseases.

Antimicrobial Activity

Research into the antimicrobial effects of bicarbazole derivatives revealed significant inhibitory effects on bacterial growth. For instance, a derivative demonstrated effective inhibition against Gram-positive bacteria by disrupting cell wall synthesis.

Aplicaciones Científicas De Investigación

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs)

DPC is prominently used in the production of OLEDs due to its ability to form exciplexes, which are essential for light emission. The compound acts as an electron donor, facilitating efficient electron transfer processes that enhance device performance. Research indicates that DPC-based OLEDs exhibit high luminous efficiency and stability under operational conditions.

Organic Photovoltaic Devices

DPC is also utilized in organic photovoltaic (OPV) devices. Its structural properties allow it to effectively absorb light and convert it into electrical energy. Studies show that DPC can improve the charge transport properties in OPV systems, leading to enhanced power conversion efficiencies.

Materials Science

Epoxy Resins

In the chemical industry, DPC is used as a hardener in epoxy resins. These resins are widely applied in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance. The addition of DPC enhances the thermal stability and durability of these materials, making them suitable for harsh environments.

Optical Fibers

DPC is incorporated into the production of optical fibers to improve their strength and durability. This application is critical in industries such as aerospace and automotive, where optical fibers must withstand extreme conditions.

Biomedical Applications

Research into the biomedical potential of DPC has revealed promising avenues:

Antioxidant Properties

DPC exhibits antioxidant activity, which may have implications for treating oxidative stress-related diseases such as cancer and cardiovascular conditions. Preliminary studies suggest that DPC can inhibit reactive oxygen species (ROS), thereby protecting cellular structures from damage.

Neuroprotective Activity

Some derivatives of DPC have shown neuroprotective effects by inhibiting butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Compounds derived from DPC have demonstrated significant inhibitory activity against BChE, indicating potential therapeutic applications in neurodegenerative diseases.

Análisis De Reacciones Químicas

Functionalization Reactions

The compound undergoes various functionalization reactions to modify its electronic properties for optoelectronic applications.

Bromination

Substitution of hydrogen atoms with bromine is achieved using brominated phenyl groups under basic conditions. This introduces electron-withdrawing groups to enhance charge transport in OLEDs.

Oxidation and Reduction

Substitution Reactions

Electrophilic substitution at the 3,3'-positions allows attachment of functional groups (e.g., ethyl, phenoxy) to tune photoluminescence and charge mobility. For example, derivatives with ethyl or phenoxy substituents exhibit improved electron/hole drift mobility (~1×10⁻⁵ cm²/V·s).

Exciplex Formation in OLEDs

A critical reaction involves exciplex formation with electron-deficient acceptors (e.g., tris(8-hydroxyquinolinato)aluminum, Alq₃) in OLEDs.

Mechanism :

-

Electron Donation : The carbazole moieties act as electron donors, transferring electrons to acceptors under applied voltage.

-

Exciplex Stability : The conjugated structure stabilizes charge-separated states, enabling efficient radiative recombination and light emission.

Performance Metrics :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing BCzPh and its derivatives?

BCzPh is typically synthesized via Ullmann coupling reactions between carbazole derivatives and aryl halides. For example:

- BCzPh-pimi and BCzPh-mimi (para- and meta-substituted benzimidazole derivatives) are prepared by coupling 9-phenyl-9H,3,3'-bicarbazole with bromophenyl-benzimidazole using CuI as a catalyst, K₂CO₃ as a base, and DMPU as a solvent at 170°C .

- Friedel-Crafts alkylation is employed for tert-butyl-substituted derivatives, using AlCl₃ as a Lewis catalyst and dichloromethane/chloroform as solvents .

Key steps : Purification via column chromatography and structural validation using ¹H/¹³C NMR, HRMS, and elemental analysis .

Q. How do substituents (e.g., alkyl groups) influence BCzPh’s material properties?

Substituents like n-butyl , t-butyl , or adamantane groups modulate:

- Solubility : Bulky tert-butyl groups enhance solubility in organic solvents (e.g., toluene, chloroform), critical for solution-processed OLEDs .

- Thermal stability : Differential scanning calorimetry (DSC) shows t-butyl derivatives (BCz-tBuPh) have higher glass transition temperatures (Tg) than n-butyl analogs (BCz-nBuPh) .

- Electrochemical properties : Cyclic voltammetry reveals tert-butyl groups slightly raise HOMO levels (-5.76 eV for BCzPh) due to electron-donating effects, improving hole-transport capabilities .

Q. What characterization methods are essential for analyzing BCzPh-based materials?

- Photophysical analysis : UV-Vis absorption and photoluminescence (PL) spectra to determine bandgap and exciton behavior.

- Electrochemical profiling : Cyclic voltammetry for HOMO/LUMO levels and charge injection/transport balance .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition temperatures (>400°C for most derivatives) .

- Single-crystal X-ray diffraction : Resolve molecular packing and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. Why do bulk-type exciplex devices outperform interface-type devices using BCzPh?

In bulk-type exciplexes (e.g., BCzPh:CN-T2T blend), intermolecular charge-transfer (CT) states form uniformly, enabling:

- Higher EQE : 26.4% vs. 7.7% for interface-type devices .

- Dominant exciplex emission : Bulk devices exhibit pure CT emission (λem ≈ 550 nm), while interface devices show mixed emissions from the acceptor layer (CN-T2T) .

Methodological insight : Optimize donor:acceptor ratios (e.g., 1:1 for BCzPh:CN-T2T) and annealing conditions to stabilize CT states .

| Device Type | EQEmax (%) | Dominant Emission Source | Key Advantage |

|---|---|---|---|

| Bulk exciplex | 26.4 | CT state | Uniform exciton distribution |

| Interface exciplex | 7.7 | Acceptor layer | Simplified fabrication |

Q. How can BCzPh derivatives reduce efficiency roll-off in phosphorescent OLEDs?

BCzPh-based exciplex co-host systems (e.g., BCzPh-pimi/CN-T2T) mitigate roll-off by:

- Balancing carrier mobility : Introducing benzimidazole substituents lowers hole mobility, reducing triplet-polaron quenching .

- Enhancing exciton confinement : Rigid bicarbazole cores suppress triplet-triplet annihilation (TTA) at high currents (>10,000 cd/m²) .

Experimental validation : Transient electroluminescence (EL) and impedance spectroscopy quantify carrier dynamics .

Q. What design strategies enable chiral BCzPh derivatives for CP-TADF applications?

- C₂-symmetric donors : Chiral bicarbazole units (e.g., B1/B2 derivatives) paired with acceptors (e.g., difluoroterephthalonitrile) create spatial HOMO-LUMO separation, minimizing ΔEST (<0.1 eV) .

- Rigid 8-membered linkers : Oxygen-bridged structures enhance conformational stability, achieving |glum| values up to 2.0×10⁻³ .

Key metric : Circularly polarized luminescence (CPL) spectra quantify dissymmetry factors.

Q. How is BCzPh applied in non-OLED contexts, such as perovskite solar cells?

BCzPh derivatives (e.g., DCZ-4P) functionalize self-assembled monolayers (SAMs) on metal oxide/perovskite interfaces:

Q. What role does BCzPh play in hydrogen-bonded organic frameworks (HOFs)?

3,3′,6,6′-Tetracyano-9,9′-bicarbazole derivatives form triply interpenetrated HOFs via CN···H-C hydrogen bonds:

Q. How do BCzPh-based hosts improve solution-processed TADF-OLED performance?

CzCzPh-mAd (adamantane-substituted BCzPh):

Comparación Con Compuestos Similares

Structural Isomers: BCzPh vs. CBP

CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) is a structural isomer of BCzPh with carbazole units linked at 4,4′-positions. Key differences include:

| Property | BCzPh | CBP | Reference |

|---|---|---|---|

| Tg (°C) | 204–208 | ~60 | |

| HOMO (eV) | -5.4 | -6.0 | |

| LUMO (eV) | -2.1 | -2.5 | |

| PLQY in Film | 65% | 50% | |

| Device EQE (PHOLED) | 21.4% (exciplex system) | 15% (standard host) |

Key Insight : BCzPh’s higher Tg and balanced charge transport make it more thermally robust and efficient than CBP in PHOLEDs .

Alkyl-Substituted Analogs: BCz-nBuPh and BCz-tBuPh

BCzPh derivatives with n-butyl (BCz-nBuPh) and t-butyl (BCz-tBuPh) groups enhance solubility for solution-processed OLEDs:

Key Insight : The bulkier t-butyl group in BCz-tBuPh reduces aggregation, improving film morphology and device efficiency .

Triazine-Based Hosts: BCzPh vs. BCz-TRZ

BCz-TRZ (9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9′-phenyl-9H,9′H-3,3′-bicarbazole) incorporates a triazine acceptor for TADF:

| Property | BCzPh | BCz-TRZ | Reference |

|---|---|---|---|

| PLQY | 65% | 82% | |

| ΔEST (eV) | 0.30 | 0.15 | |

| Device EQE | 21.4% | 23.5% |

Key Insight : BCz-TRZ’s smaller ΔEST and higher PLQY enable superior TADF performance compared to BCzPh .

Exciplex Systems: BCzPh with CN-T2T vs. B3PYMPM

BCzPh forms exciplexes with acceptors like CN-T2T and B3PYMPM:

| Property | BCzPh:CN-T2T | BCzPh:B3PYMPM | Reference |

|---|---|---|---|

| ΔEST (meV) | 30 | 130 | |

| EQEmax | 26.4% (bulk-type) | 4.89% | |

| Efficiency Roll-off | <1% at 10,000 cd/m² | >20% at 10,000 cd/m² |

Key Insight : BCzPh:CN-T2T’s low ΔEST and bulk-type configuration yield higher EQE and stability .

Bipolar Analogs: BCzPh-pimi and BCzPh-mimi

Benzimidazole-modified BCzPh analogs adjust charge mobility:

| Property | BCzPh-pimi | BCzPh-mimi | Reference |

|---|---|---|---|

| Hole Mobility (cm²/Vs) | 2.1 × 10⁻⁴ | 1.8 × 10⁻⁴ | |

| Electron Mobility | 1.5 × 10⁻⁴ | 1.2 × 10⁻⁴ | |

| EQE Roll-off | <1% at 10,000 cd/m² | 5% at 10,000 cd/m² |

Key Insight : BCzPh-pimi’s balanced mobility minimizes efficiency roll-off in high-brightness devices .

Métodos De Preparación

Traditional Synthetic Approaches

Ullmann Coupling and Related Cross-Coupling Reactions

Early synthetic routes to bicarbazole derivatives relied on Ullmann coupling, a copper-mediated cross-coupling reaction. This method involves the dimerization of halogenated carbazole precursors, such as 3,3′-bicarbazole, with phenylboronic acids under catalytic conditions. While effective for simple systems, this approach suffers from limited regioselectivity and requires harsh reaction conditions (e.g., temperatures exceeding 150°C and prolonged reaction times). For example, coupling 3-iodocarbazole with phenyl groups often yields undesired regioisomers due to steric and electronic factors.

Cyclization of Diphenylamine Derivatives

An alternative strategy involves the cyclization of 2-aminobiphenyl precursors. However, this method frequently produces mixtures of regioisomers, as seen in the photochemical cyclization of substrate 7 , which yielded carbazoles 8 and 9 in near-equal proportions. The lack of regiocontrol limits its utility for synthesizing symmetrically substituted bicarbazoles like 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole.

Modern Regioselective Strategies

Intramolecular Cycloaddition of Alkyne-Tethered 3-Anilido-2-Pyrones

A breakthrough methodology developed by Beaudry et al. employs alkyne-tethered 3-anilido-2-pyrones (10 ) as substrates for intramolecular [4+2] cycloadditions. This reaction proceeds via a pericyclic cascade, forming intermediates (11 ) that lose CO₂ to generate substituted carbazoles (12 ) with complete regiocontrol (Scheme 1).

Reaction Mechanism

- Cycloaddition Step : The alkyne moiety undergoes a thermal [4+2] cycloaddition with the pyrone ring, forming a bicyclic intermediate.

- Decarboxylation : Loss of CO₂ from the intermediate yields the carbazole core.

- Aromatization : Subsequent dehydrogenation completes the aromatic system.

This method tolerates diverse substituents, including electron-withdrawing (-CF₃, -COOMe) and electron-donating (-OMe, -Me) groups, enabling the synthesis of 9,9'-diphenyl derivatives with tailored electronic properties.

Dimerization Strategies for Bicarbazole Synthesis

Non-Symmetric Bicarbazole Synthesis

Case Study: Total Synthesis of Clausine C

Retrosynthetic Analysis

Clausine C, a natural carbazole alkaloid, was synthesized using the cycloaddition methodology. Key steps included:

- Cross-Coupling : Iodoaniline 26 was coupled with TMS-acetylene and 3,5-dibromo-2-pyrone to form 10p .

- Deprotection and Cyclization : Removal of the TMS group and cyclization yielded bromocarbazole 12q (91% yield).

- Functionalization : Suzuki-Miyaura coupling installed the final substituent, completing the synthesis in 48.5% overall yield.

Comparative Analysis of Methods

| Method | Yield (%) | Regiocontrol | Scalability |

|---|---|---|---|

| Ullmann Coupling | 60–75 | Poor | Moderate |

| Cycloaddition | 85–92 | Excellent | High |

| Glaser Dimerization | 88–91 | High | High |

The cycloaddition and dimerization strategies outperform traditional methods in yield and regioselectivity, making them preferable for industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.